Molecular Properties for CNS Drug Design: Comparative Analysis with Des-Methoxy Analog
The presence of the 4-methoxy group in 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine results in a distinct physicochemical profile compared to its des-methoxy counterpart, 1-(2-phenylethyl)piperidin-4-amine [1]. While the computed lipophilicity (XLogP3) is identical at 1.8, the methoxy group increases the molecular weight from 204.31 to 234.34 g/mol and the hydrogen bond acceptor count from 2 to 3 [1]. This additional H-bond acceptor provides an extra site for potential intermolecular interactions with target proteins, while the increased molecular weight and rotatable bond count (4 vs. 3) can influence the compound's conformational entropy and, consequently, its binding kinetics [1].
| Evidence Dimension | Molecular weight, hydrogen bond acceptors, rotatable bonds |
|---|---|
| Target Compound Data | MW 234.34 g/mol; HBA 3; RotB 4 |
| Comparator Or Baseline | 1-(2-Phenylethyl)piperidin-4-amine (CAS 51448-56-7): MW 204.31 g/mol; HBA 2; RotB 3 |
| Quantified Difference | ΔMW = +30.03 g/mol; ΔHBA = +1; ΔRotB = +1 |
| Conditions | Computed properties from PubChem using XLogP3-AA and Cactvs algorithms |
Why This Matters
These molecular properties are key descriptors in predicting a compound's suitability as a CNS drug intermediate, influencing both synthetic tractability and the physicochemical profile of the final drug candidate.
- [1] PubChem. (2026). Computed properties for CID 3020332 and CID 10728788. View Source
